2-(Naphthalen-1-yl)pyridin-3-ol
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Overview
Description
2-(Naphthalen-1-yl)pyridin-3-ol is an organic compound that features a naphthalene ring fused to a pyridine ring with a hydroxyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)pyridin-3-ol typically involves the condensation of 1-naphthaldehyde with 3-hydroxypyridine under basic conditions. One common method involves the use of sodium hydroxide as a base in an ethanol solvent. The reaction mixture is heated under reflux to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Naphthalen-1-yl)pyridin-3-one.
Reduction: Formation of 2-(Naphthalen-1-yl)dihydropyridin-3-ol.
Substitution: Formation of 2-(Naphthalen-1-yl)pyridin-3-yl halides or amines.
Scientific Research Applications
2-(Naphthalen-1-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)pyridine:
3-(Naphthalen-1-yl)pyridine: Positional isomer with different chemical properties and reactivity.
2-(Naphthalen-2-yl)pyridin-3-ol: Structural isomer with the naphthalene ring attached at a different position, leading to variations in chemical behavior.
Uniqueness
2-(Naphthalen-1-yl)pyridin-3-ol is unique due to the presence of both the naphthalene and pyridine rings, along with the hydroxyl group. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-1-ylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-9-4-10-16-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGGIFYXYWBDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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